BenchChemオンラインストアへようこそ!

3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Neuropathic pain Cannabinoid CB1 receptor TNF-alpha inhibition

3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 1177284-02-4) is a partially saturated, bicyclic heterocycle that serves as a privileged scaffold in medicinal chemistry. Its fused pyrazole–piperidine architecture provides a defined exit vector geometry for fragment elaboration, making it a versatile key intermediate for the synthesis of kinase inhibitors (e.g., c-Met, ERK), anti-trypanosomal agents, and neuropathic pain modulators.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
CAS No. 1177284-02-4
Cat. No. B1519079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
CAS1177284-02-4
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCC(C)C1=NNC2=C1CNCC2
InChIInChI=1S/C9H15N3/c1-6(2)9-7-5-10-4-3-8(7)11-12-9/h6,10H,3-5H2,1-2H3,(H,11,12)
InChIKeyZPSMLHACCMACCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 1177284-02-4): Core Scaffold Procurement Guide for Pyrazolopyridine-Based Drug Discovery


3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 1177284-02-4) is a partially saturated, bicyclic heterocycle that serves as a privileged scaffold in medicinal chemistry. Its fused pyrazole–piperidine architecture provides a defined exit vector geometry for fragment elaboration, making it a versatile key intermediate for the synthesis of kinase inhibitors (e.g., c-Met, ERK), anti-trypanosomal agents, and neuropathic pain modulators. The 3-isopropyl substituent imparts distinct steric and lipophilic character compared to methyl, phenyl, or tert-butyl analogs, directly influencing binding-site complementarity and physicochemical properties [1][2].

Why 3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Cannot Be Replaced by Unsubstituted or Aryl-Analog Scaffolds


Within the pyrazolo[4,3-c]pyridine chemotype, the identity of the 3-position substituent is a critical determinant of both target potency and selectivity. SAR studies on c-Met inhibitors have demonstrated that altering the 3-substituent can shift enzymatic IC50 values by more than an order of magnitude, while PEX14-PEX5 PPI inhibitor optimization revealed that 3-aryl vs. 3-alkyl substitution dictates species selectivity and cellular trypanocidal activity. Consequently, the 3-isopropyl variant occupies a unique steric and lipophilic space that cannot be replicated by the corresponding 3-methyl, 3-phenyl, or 3-tert-butyl scaffolds. Substituting a generic pyrazolopyridine building block introduces uncontrolled variables into a synthetic sequence, risking loss of potency, altered ADME parameters, and failed crystallography trials [1][2][3].

Quantitative Differentiation Evidence: 3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine vs. Closest Scaffold Analogs


3-Isopropyl vs. 3-tert-Butyl in Cannabinoid CB₁ Receptor Affinity and In Vivo Neuropathic Pain Efficacy

In a series of tetrahydropyrido-pyrazoles evaluated for neuropathic pain, the 3-tert-butyl analog (compound 8a, N-(4-bromophenyl)-3-tert-butyl-5-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide) exhibited a CB₁ receptor IC₅₀ of 49.6 nM, TNF-α inhibition of 86.4% at 100 mg/kg, and in vivo ED₅₀ values of 23.8 mg/kg (CCI model) and 29.0 mg/kg (PSNI model). While direct data for the 3-isopropyl analog in the same assay panel are not published, SAR trends indicate that the 3-alkyl substituent size directly modulates CB₁ affinity and CNS penetration. The 3-isopropyl group occupies an intermediate steric volume (molar refractivity ~19.6) compared to 3-methyl (~10.2) and 3-tert-butyl (~24.5), providing a tunable lipophilic handle for balancing target engagement with ADME properties. This distinguishes the 3-isopropyl scaffold as a strategic choice for lead optimization campaigns seeking to fine-tune potency vs. metabolic stability [1].

Neuropathic pain Cannabinoid CB1 receptor TNF-alpha inhibition Scaffold optimization

3-Isopropyl vs. 3-Phenyl Substitution in c-Met Kinase Inhibition: Impact on Enzymatic Potency and Selectivity

Structure-based design of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine c-Met inhibitors yielded compound 8c with a c-Met enzymatic IC₅₀ of 68 nM and >50-fold selectivity over other tested tyrosine kinases. The lead optimization focused on 3-aryl substitution patterns; replacing the 3-aryl group with a 3-isopropyl moiety would significantly alter the hydrophobic interaction with the c-Met hinge region and gatekeeper residue. While the 3-isopropyl analog was not part of this specific optimization campaign, the scaffold's central role in achieving both potency and selectivity positions the 3-isopropyl variant as a privileged intermediate for exploring alternative kinase selectivity profiles. The 3-isopropyl group's reduced aromatic character and smaller steric footprint relative to 3-phenyl is expected to shift selectivity away from c-Met toward kinases with smaller hydrophobic pockets [1].

c-Met kinase Cancer therapeutics Kinase selectivity Scaffold SAR

3-Isopropyl vs. 3-Aryl in PEX14-PEX5 PPI Inhibition: Species Selectivity and Trypanocidal Potency

The pyrazolo[4,3-c]pyridine hit compound 1 (bearing a 3-phenyl substituent) disrupted TbPEX14-PEX5 interaction with an AlphaScreen EC₅₀ of 265 μM and TcPEX14-PEX5 with an EC₅₀ of 539 μM. SAR exploration systematically varied the 3-substituent, demonstrating that lipophilic alkyl groups (e.g., 3-ethyl, 3-isopropyl) modulate both species selectivity (T. brucei vs. T. cruzi) and cytotoxicity against HepG2 cells. The 3-isopropyl analog is predicted to occupy the Trp-binding pocket differently than 3-phenyl, potentially improving selectivity indices while maintaining trypanocidal activity. The scaffold's validated role as the core of the first-in-class PEX14-PEX5 PPI inhibitors makes the 3-isopropyl variant a critical intermediate for second-generation analog synthesis [1].

Trypanosoma brucei PEX14-PEX5 PPI Antiparasitic drug discovery Species selectivity

3-Isopropyl vs. 3-Phenyl in Antihypertensive α₁-Adrenoceptor Affinity: QSAR-Defined Steric and Hydrophobic Contributions

QSAR studies on 3-aryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives demonstrated that [³H]prazosin displacement activity is significantly correlated with hydrophobic (π), electronic (σ), and van der Waals volume (Vw) parameters of the 3-substituent. The developed QSAR model allows prediction that replacing the 3-aryl group with a 3-isopropyl group (calculated π ≈ 1.3, Vw ≈ 45 ų) will alter α₁-adrenoceptor binding affinity in a quantitatively predictable manner relative to 3-phenyl (π ≈ 2.0, Vw ≈ 65 ų). This quantitative framework distinguishes the 3-isopropyl scaffold as a rationally selected intermediate for probing the steric and lipophilic boundaries of the α₁-adrenoceptor binding pocket [1].

Antihypertensive agents Alpha-1 adrenoceptor QSAR modeling Prazosin displacement

Optimal Procurement and Application Scenarios for 3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 1177284-02-4)


Kinase Inhibitor Lead Optimization Requiring Non-Aromatic 3-Substituent SAR Exploration

Medicinal chemistry teams optimizing pyrazolo[4,3-c]pyridine-based kinase inhibitors (c-Met, ERK, or novel targets) can deploy this 3-isopropyl building block to systematically probe the steric and lipophilic requirements of the hinge-binding region. The scaffold enables rapid diversification via the secondary amine handle (N-5 or N-6 position) while maintaining the 3-isopropyl group as a fixed pharmacophoric element. This strategy is directly informed by the demonstrated >50-fold kinase selectivity achieved with 3-aryl analogs [1] and the established SAR showing that 3-substituent identity is a primary driver of target engagement [3].

Anti-Trypanosomal Drug Discovery Targeting PEX14-PEX5 Protein-Protein Interaction

Research groups developing second-generation PEX14-PEX5 PPI inhibitors can utilize this compound as a core intermediate. The 3-isopropyl substitution offers a distinct lipophilic profile compared to the published 3-phenyl hit series, potentially addressing the species selectivity challenge between T. brucei and T. cruzi. The scaffold's validated role in the first-in-class PEX14-PEX5 inhibitors provides a strong precedent for its use in medicinal chemistry optimization [2], while the differentiated steric properties may improve selectivity indices critical for advancing compounds beyond the hit-to-lead phase.

CNS-Penetrant Neuropathic Pain Agent Development via CB₁ Receptor Modulation

For programs targeting neuropathic pain through cannabinoid CB₁ receptor modulation combined with TNF-α inhibition, the 3-isopropyl scaffold provides a strategic alternative to the extensively characterized 3-tert-butyl series. The intermediate steric bulk of isopropyl (between methyl and tert-butyl) allows for fine-tuning of CNS penetration and receptor occupancy, parameters that have been quantitatively linked to in vivo efficacy in the CCI and PSNI neuropathic pain models [4]. This scaffold is particularly valuable for backup series and IP diversification strategies.

Antihypertensive Agent Design Guided by QSAR-Predicted α₁-Adrenoceptor Affinity

Cardiovascular drug discovery teams can employ this compound within a QSAR-driven design framework for novel antihypertensive agents. The validated quantitative relationship between 3-substituent physicochemical parameters (π, σ, Vw) and α₁-adrenoceptor binding affinity enables rational selection of the 3-isopropyl variant as a starting point for compounds targeting a specific pIC₅₀ window [5]. This predictive capability reduces the number of synthetic iterations required to achieve the desired potency profile, accelerating the hit-to-lead timeline.

Quote Request

Request a Quote for 3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.